molecular formula C12H10BrN3O B12956449 4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one

4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one

Cat. No.: B12956449
M. Wt: 292.13 g/mol
InChI Key: CARSONOYVNCCTD-UHFFFAOYSA-N
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Description

4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one is a compound that features a bromine atom, a methyl group, and an imidazole ring attached to an isoindolinone core. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the isoindolinone core.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or alter the properties of metal-containing proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one apart is its unique combination of a bromine atom, a methyl group, and an isoindolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

4-bromo-7-(5-methyl-1H-imidazol-2-yl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C12H10BrN3O/c1-6-4-14-11(16-6)7-2-3-9(13)8-5-15-12(17)10(7)8/h2-4H,5H2,1H3,(H,14,16)(H,15,17)

InChI Key

CARSONOYVNCCTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)Br)CNC3=O

Origin of Product

United States

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